molecular formula C24H23NO3 B4012461 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-(ethylamino)benzoate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-(ethylamino)benzoate

Cat. No. B4012461
M. Wt: 373.4 g/mol
InChI Key: FXEPJWLVYMTNJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis pathways for "2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-(ethylamino)benzoate" are not directly mentioned, similar compounds have been synthesized through various methods, including condensation reactions and reductive cyclization methods. For instance, ethyl 2-oxo-4-arylbut-3-enoate compounds have been hydrogenated to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, suggesting potential pathways for synthesizing related compounds (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography provides detailed insights into the atomic arrangement and bonding within a molecule. For compounds with a benzothiazole structure, single-crystal X-ray studies have revealed specific bonding patterns and molecular conformations that are essential for their mesomorphic behavior and other physical properties (Lai et al., 2007).

Chemical Reactions and Properties

The reactivity of "2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-(ethylamino)benzoate" is influenced by its functional groups and molecular structure. Compounds with similar structures have been explored for their potential in various chemical reactions, including annulation reactions to produce benzothieno[3,2-b]pyran derivatives, highlighting the versatility of these molecules in synthetic chemistry (Ma, Yu, & Meng, 2018).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in various fields. Mesogenic compounds, for example, demonstrate unique liquid crystalline phases that depend on their molecular structure and the length of alkyl chains, affecting their thermal and optical properties (Dai, Cai, & Wen, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are vital for understanding the potential uses and safety of the compound. Studies on related compounds have explored their antibacterial activities, offering insights into how structural modifications can enhance or diminish their efficacy (Murthy et al., 2011).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-(ethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-3-25-21-12-8-7-11-20(21)24(27)28-23(19-9-5-4-6-10-19)22(26)18-15-13-17(2)14-16-18/h4-16,23,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEPJWLVYMTNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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